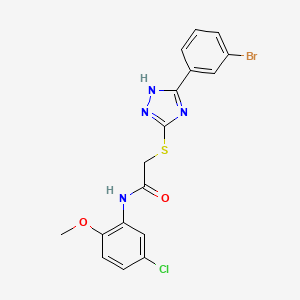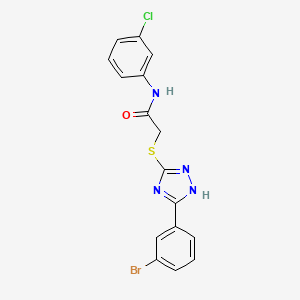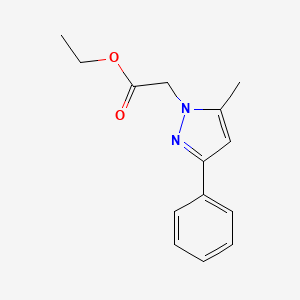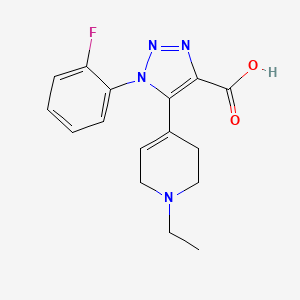
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-Chlor-2-methoxyphenyl)acetamid ist eine komplexe organische Verbindung, die einen Triazolring, eine Bromphenylgruppe und eine Chlormethoxyphenylgruppe aufweist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-Chlor-2-methoxyphenyl)acetamid umfasst typischerweise mehrere Schritte, beginnend mit der Herstellung des Triazolrings. Der Triazolring kann durch eine Cyclisierungsreaktion unter Verwendung von Hydrazin und einer geeigneten Nitrilverbindung synthetisiert werden. Die Bromphenylgruppe wird dann durch eine Substitutionsreaktion eingeführt, gefolgt von der Anbindung der Chlormethoxyphenylgruppe durch eine weitere Substitutionsreaktion. Der letzte Schritt beinhaltet die Bildung der Acetamidbindung.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dazu könnten die Verwendung von Katalysatoren zur Beschleunigung der Reaktionsgeschwindigkeiten sowie die Implementierung von Reinigungstechniken wie Umkristallisation oder Chromatographie gehören, um die Reinheit des Endprodukts zu gewährleisten.
Analyse Chemischer Reaktionen
Arten von Reaktionen
2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-Chlor-2-methoxyphenyl)acetamid kann verschiedene Arten chemischer Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung in ihre entsprechenden Amin- oder Alkoholderivate umwandeln.
Substitution: Die Bromphenyl- und Chlormethoxyphenylgruppen können an nukleophilen oder elektrophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid (H₂O₂) und Kaliumpermanganat (KMnO₄).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH₄) oder Natriumborhydrid (NaBH₄) werden typischerweise verwendet.
Substitution: Reagenzien wie Natriumhydroxid (NaOH) oder Schwefelsäure (H₂SO₄) können Substitutionsreaktionen erleichtern.
Hauptprodukte
Die Hauptprodukte, die bei diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und den verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu Sulfoxiden oder Sulfonen führen, während die Reduktion Amine oder Alkohole produzieren könnte.
Wissenschaftliche Forschungsanwendungen
Chemie: Die Verbindung kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie kann als Sonde oder Ligand in biochemischen Assays dienen.
Medizin: Die Verbindung könnte auf ihre potenziellen therapeutischen Eigenschaften untersucht werden, wie z. B. antimikrobielle oder Antikrebsaktivität.
Industrie: Sie könnte bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften wie Leitfähigkeit oder Fluoreszenz Anwendung finden.
Wirkmechanismus
Der Mechanismus, durch den 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-Chlor-2-methoxyphenyl)acetamid seine Wirkung entfaltet, hängt von seiner spezifischen Anwendung ab. In der medizinischen Chemie beispielsweise kann die Verbindung mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, deren Aktivität modulieren und zu einer therapeutischen Wirkung führen. Der Triazolring und die Bromphenylgruppe sind wahrscheinlich wichtige strukturelle Merkmale, die zur Bindungsaffinität und Spezifität der Verbindung beitragen.
Wirkmechanismus
The mechanism by which 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-chloro-2-methoxyphenyl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, for example, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect. The triazole ring and the bromophenyl group are likely key structural features that contribute to the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Zu ähnlichen Verbindungen wie 2-((3-(3-Bromophenyl)-1H-1,2,4-triazol-5-yl)thio)-N-(5-Chlor-2-methoxyphenyl)acetamid gehören andere Triazolderivate und Acetamidverbindungen. Diese Verbindungen können ähnliche strukturelle Merkmale aufweisen, unterscheiden sich aber in ihren spezifischen Substituenten, was zu Variationen in ihren chemischen und biologischen Eigenschaften führt. Zum Beispiel:
1H-1,2,4-Triazol-3-thiol:
N-(5-Chlor-2-methoxyphenyl)acetamid: Eine verwandte Acetamidverbindung mit unterschiedlichen Substituenten, die unterschiedliche biologische Aktivitäten aufweisen kann.
Eigenschaften
Molekularformel |
C17H14BrClN4O2S |
|---|---|
Molekulargewicht |
453.7 g/mol |
IUPAC-Name |
2-[[5-(3-bromophenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(5-chloro-2-methoxyphenyl)acetamide |
InChI |
InChI=1S/C17H14BrClN4O2S/c1-25-14-6-5-12(19)8-13(14)20-15(24)9-26-17-21-16(22-23-17)10-3-2-4-11(18)7-10/h2-8H,9H2,1H3,(H,20,24)(H,21,22,23) |
InChI-Schlüssel |
ONFJJHSWKMJESN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CSC2=NNC(=N2)C3=CC(=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Isopropylisothiazolo[5,4-D]pyrimidin-4(5H)-one](/img/structure/B11781193.png)






![5-Ethyl-7-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11781235.png)

![3-(3-(5-(1-(Piperidin-4-yl)-1H-pyrazol-4-yl)-1H-pyrrolo[2,3-b]pyridin-3-yl)phenyl)pentanenitrile 2,2,2-trifluoroacetate](/img/structure/B11781239.png)
![1-(5-(Trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl)piperidin-4-amine](/img/structure/B11781244.png)

![6-(3-Bromophenyl)-3-(pyrrolidin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11781255.png)
![2-Bromo-1H-benzo[d]imidazol-6-amine](/img/structure/B11781271.png)
